6-Oxoheptanal

Description

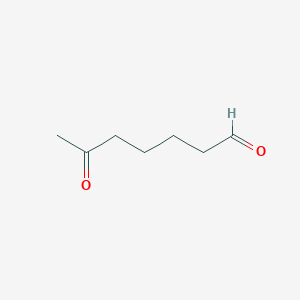

Structure

2D Structure

3D Structure

Properties

CAS No. |

19480-04-7 |

|---|---|

Molecular Formula |

C7H12O2 |

Molecular Weight |

128.17 g/mol |

IUPAC Name |

6-oxoheptanal |

InChI |

InChI=1S/C7H12O2/c1-7(9)5-3-2-4-6-8/h6H,2-5H2,1H3 |

InChI Key |

VAMUJZGXPJBNCL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCCCC=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 6-Oxoheptanal: Chemical Properties, Structure, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Oxoheptanal is a bifunctional organic molecule containing both an aldehyde and a ketone functional group. Its structure presents interesting possibilities for chemical synthesis and potential biological activity. This technical guide provides a comprehensive overview of the known chemical properties, structure, and relevant experimental protocols for this compound. Due to the limited availability of direct experimental data for this specific compound, this guide also incorporates predicted data and methodologies based on analogous compounds and established chemical principles.

Chemical Properties and Structure

This compound possesses the chemical formula C₇H₁₂O₂.[1][2] The molecule features a seven-carbon chain with a terminal aldehyde group and a ketone group at the sixth position.[1] This dual functionality makes it a versatile intermediate in organic synthesis.

Structure:

Quantitative Data Summary

| Property | Value | Source |

| Molecular Weight | 128.17 g/mol | [1][2] |

| Exact Mass | 128.083729621 Da | [2] |

| XLogP3 | 0 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 5 | [2] |

| Topological Polar Surface Area | 34.1 Ų | PubChem |

| Estimated Physical Properties | ||

| Boiling Point | ~160-170 °C (estimated) | Based on heptanal[3] |

| Density | ~0.82 g/mL (estimated) | Based on heptanal[3] |

Experimental Protocols

Synthesis of this compound via Reductive Ozonolysis of 1-Methylcyclohexene

A common and effective method for the synthesis of this compound is the reductive ozonolysis of 1-methylcyclohexene.[4][5] The following protocol is a generalized procedure that can be adapted for this specific transformation.

Materials:

-

1-Methylcyclohexene

-

Dichloromethane (DCM), anhydrous

-

Methanol (MeOH), anhydrous

-

Ozone (O₃) from an ozone generator

-

Zinc dust (Zn)

-

Acetic acid (AcOH) or Dimethyl sulfide (B99878) (DMS)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask equipped with a magnetic stir bar and a gas dispersion tube

-

Dry ice/acetone bath

-

Separatory funnel

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

-

Hexane (B92381) and Ethyl acetate (B1210297) for chromatography

Procedure:

-

Reaction Setup: Dissolve 1-methylcyclohexene (1.0 eq) in a mixture of anhydrous DCM and MeOH (e.g., a 9:1 ratio) in a round-bottom flask. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Ozonolysis: Bubble ozone gas through the cooled solution. The reaction progress can be monitored by the appearance of a persistent blue color, indicating the presence of excess ozone.

-

Quenching: Once the reaction is complete, purge the solution with nitrogen or argon gas to remove excess ozone until the blue color disappears.

-

Reductive Workup: While the solution is still cold, add a reducing agent.

-

With Zinc/Acetic Acid: Add zinc dust (excess) followed by the slow addition of acetic acid.

-

With Dimethyl Sulfide: Add dimethyl sulfide (excess) and allow the mixture to slowly warm to room temperature.

-

-

Extraction: After the workup is complete (typically stirred for several hours or overnight), filter the mixture if zinc was used. Transfer the solution to a separatory funnel and wash sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure this compound.

Spectroscopic Characterization

Predicted ¹H NMR Spectrum (CDCl₃):

-

~9.8 ppm (t, 1H): Aldehydic proton (CHO), coupled to the adjacent CH₂ group.

-

~2.4 ppm (t, 2H): Methylene protons (CH₂) adjacent to the aldehyde group.

-

~2.1 ppm (s, 3H): Methyl protons (CH₃) of the acetyl group.

-

~2.5 ppm (t, 2H): Methylene protons (CH₂) adjacent to the ketone carbonyl group.

-

~1.6-1.8 ppm (m, 4H): Methylene protons (CH₂) in the middle of the carbon chain.

Predicted ¹³C NMR Spectrum (CDCl₃):

-

~208 ppm: Ketone carbonyl carbon (C=O).

-

~202 ppm: Aldehyde carbonyl carbon (CHO).

-

~43 ppm: Methylene carbon adjacent to the aldehyde.

-

~43 ppm: Methylene carbon adjacent to the ketone.

-

~30 ppm: Methyl carbon of the acetyl group.

-

~22-29 ppm: Methylene carbons in the middle of the chain.

Predicted FT-IR Spectrum:

-

~2930 cm⁻¹ (strong): C-H stretching of alkanes.

-

~2820 cm⁻¹ and ~2720 cm⁻¹ (medium, characteristic): C-H stretching of the aldehyde.[6]

-

~1725 cm⁻¹ (strong, sharp): C=O stretching of the aldehyde.[7]

-

~1715 cm⁻¹ (strong, sharp): C=O stretching of the ketone.[7]

Predicted Mass Spectrum Fragmentation:

-

Molecular Ion (M⁺): m/z = 128.

-

Alpha-cleavage at the aldehyde: Loss of H radical (m/z = 127) or CHO radical (m/z = 99).[8]

-

Alpha-cleavage at the ketone: Loss of CH₃ radical (m/z = 113) or C₅H₉O radical (m/z = 43, likely a base peak).

-

McLafferty Rearrangement: Possible for both carbonyl groups, leading to characteristic fragment ions.

Biological Activity and Drug Development Considerations

Specific biological activities for this compound have not been extensively documented in publicly available literature. However, short-chain aliphatic aldehydes are known to be reactive molecules that can exert biological effects, including cytotoxicity.[9]

General Cytotoxicity of Aliphatic Aldehydes

Aliphatic aldehydes are reactive electrophiles that can form adducts with biological nucleophiles such as DNA and proteins, leading to cellular damage.[10][11] The cytotoxicity of aldehydes is often attributed to their ability to induce DNA damage and protein modifications.[9] Highly toxic aldehydes can inactivate cells primarily through protein damage.[9] The accumulation of aldehydes is mitigated in cells by enzymes like aldehyde dehydrogenases (ALDHs), which oxidize them to less toxic carboxylic acids.[10]

For drug development professionals, the reactivity of the aldehyde and ketone moieties in this compound suggests potential for covalent interactions with biological targets. However, this reactivity also raises concerns about off-target effects and general cytotoxicity. Any investigation into the therapeutic potential of this compound or its derivatives would require careful evaluation of its safety profile.

Mandatory Visualizations

Logical Workflow for Evaluating a Novel Oxo-Aldehyde in Drug Discovery

Caption: Workflow for the Evaluation of a Novel Oxo-Aldehyde in a Drug Discovery Context.

Conclusion

This compound is a molecule with interesting chemical features due to its dual carbonyl functionality. While comprehensive experimental data is currently lacking in the public domain, this guide provides a foundational understanding of its properties and potential synthetic routes based on established chemical knowledge. For researchers and drug development professionals, this compound and its derivatives may represent a starting point for the design of novel chemical entities. However, careful consideration of the inherent reactivity and potential cytotoxicity of the aldehyde moiety is paramount in any future investigations.

References

- 1. This compound | C7H12O2 | CID 11007917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|lookchem [lookchem.com]

- 3. Heptanal | C7H14O | CID 8130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This on reductive ozonolysis yields A 6oxoheptanal class 12 chemistry CBSE [vedantu.com]

- 5. Answer in Organic Chemistry for anissa #23154 [assignmentexpert.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Aldehydes with high and low toxicities inactivate cells by damaging distinct cellular targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chemical sensors for imaging total cellular aliphatic aldehydes in live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

6-Oxoheptanal CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Oxoheptanal, a bifunctional organic compound featuring both an aldehyde and a ketone. This document details its chemical identity, physical and chemical properties, and key synthetic and reaction protocols. Emphasis is placed on its preparation via ozonolysis and its utility in intramolecular aldol (B89426) condensations, which are valuable transformations in organic synthesis. This guide is intended to serve as a foundational resource for researchers and professionals in chemistry and drug development.

Chemical Identity and Properties

This compound is a seven-carbon straight-chain dialdehyde-ketone. Its structure contains a terminal aldehyde group and a ketone group at the 6-position.

| Identifier | Value |

| CAS Number | 19480-04-7[1] |

| Molecular Formula | C₇H₁₂O₂[1] |

| Property | Value | Source |

| Molecular Weight | 128.17 g/mol | PubChem[1] |

| Exact Mass | 128.083729621 Da | PubChem[1] |

| XLogP3 | 0.1 | PubChem[2] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 5 | PubChem[1] |

| Topological Polar Surface Area | 34.1 Ų | PubChem[1] |

| Complexity | 97.1 | PubChem[1] |

Spectroscopic Data

Detailed experimental spectra for this compound are not widely published. However, typical spectroscopic features can be predicted based on its structure:

-

¹H NMR: Expected signals would include a downfield aldehyde proton (CHO, ~9.8 ppm), a singlet for the methyl ketone protons (CH₃CO, ~2.1 ppm), and multiplets for the methylene (B1212753) protons in the aliphatic chain.

-

¹³C NMR: Characteristic peaks would appear for the aldehyde carbonyl (~202 ppm), the ketone carbonyl (~209 ppm), the methyl group of the ketone (~30 ppm), and the methylene carbons of the chain.

-

IR Spectroscopy: Key vibrational bands would be observed for the C=O stretching of the aldehyde (~1725 cm⁻¹) and the ketone (~1715 cm⁻¹), as well as C-H stretching of the aldehyde proton (~2820 and ~2720 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 128. Common fragmentation patterns would involve cleavage alpha to the carbonyl groups.

Experimental Protocols

Synthesis of this compound via Reductive Ozonolysis

A common and efficient method for the synthesis of this compound is the reductive ozonolysis of 1-methylcyclohexene. The double bond is cleaved to yield the desired keto-aldehyde.

Reaction:

1-Methylcyclohexene + O₃ → Molozonide → Ozonide → this compound

Detailed Methodology:

-

Apparatus: A three-necked round-bottom flask equipped with a gas inlet tube, a gas outlet tube connected to a trap (e.g., containing potassium iodide solution to quench excess ozone), and a low-temperature thermometer. The reaction should be performed in a fume hood.

-

Procedure:

-

Dissolve 1-methylcyclohexene in a suitable inert solvent (e.g., dichloromethane (B109758) or methanol) in the reaction flask.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Bubble a stream of ozone-enriched oxygen through the solution. The reaction progress can be monitored by the appearance of a blue color, indicating an excess of ozone, or by using a triphenylphosphine (B44618) indicator.

-

Once the reaction is complete, purge the solution with nitrogen or oxygen to remove any remaining ozone.

-

Introduce a reducing agent to work up the ozonide. Common choices for reductive workup to yield aldehydes and ketones include dimethyl sulfide (B99878) (DMS), zinc dust with acetic acid, or triphenylphosphine.

-

Add the reducing agent at -78 °C and then allow the reaction mixture to slowly warm to room temperature.

-

After the workup is complete, the solvent is removed under reduced pressure. The crude this compound can then be purified by distillation or column chromatography.

-

Intramolecular Aldol Condensation of this compound

This compound is a classic substrate for intramolecular aldol condensation, which can lead to the formation of five or seven-membered rings. The formation of a five-membered ring is generally thermodynamically favored.

Reaction:

This compound --(Base)--> 1-Acetylcyclopentene

Detailed Methodology:

-

Apparatus: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Procedure:

-

Dissolve this compound in a suitable solvent, such as ethanol (B145695) or tetrahydrofuran (B95107) (THF).

-

Add a base to catalyze the reaction. Common bases for this transformation include sodium hydroxide, potassium hydroxide, or non-nucleophilic bases like LDA (lithium diisopropylamide) for kinetically controlled reactions.

-

The reaction can be stirred at room temperature or heated to reflux to promote condensation. Reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a dilute acid (e.g., HCl).

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

-

Remove the solvent under reduced pressure to yield the crude product, which can be purified by column chromatography or distillation.

-

Mandatory Visualizations

Caption: Experimental workflow for the synthesis and purification of this compound.

Caption: Reaction pathway for the intramolecular aldol condensation of this compound.

Safety Information

This compound is classified with the following GHS hazard statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[1]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a versatile bifunctional molecule with significant applications in organic synthesis. Its preparation from readily available starting materials and its propensity to undergo intramolecular cyclization make it a valuable intermediate for the construction of more complex molecular architectures. This guide provides essential technical information to aid researchers and drug development professionals in the effective utilization of this compound.

References

The Synthesis and Discovery of 6-Oxoheptanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Oxoheptanal is a bifunctional organic compound featuring both an aldehyde and a ketone, making it a valuable intermediate in organic synthesis. Its discovery is intrinsically linked to the development of oxidative cleavage reactions, particularly the ozonolysis of cyclic olefins. This technical guide provides an in-depth overview of the primary synthetic route to this compound, detailed experimental protocols, and a summary of its key chemical and physical properties.

Introduction

The discovery of this compound is a direct consequence of the pioneering work on ozonolysis, a powerful method for the oxidative cleavage of carbon-carbon double bonds. The reaction of ozone with alkenes, followed by a reductive work-up, yields aldehydes and ketones, providing a versatile tool for the synthesis of a wide array of organic compounds. The application of this methodology to cyclic alkenes, such as 1-methylcyclohexene, provides a direct and efficient route to acyclic dicarbonyl compounds like this compound. This molecule serves as a key building block in the synthesis of more complex molecules, particularly through intramolecular aldol (B89426) condensation reactions, which can lead to the formation of five- or seven-membered rings.

Primary Synthetic Route: Reductive Ozonolysis of 1-Methylcyclohexene

The most common and efficient method for the synthesis of this compound is the reductive ozonolysis of 1-methylcyclohexene. This reaction proceeds in two main steps: the initial reaction of the alkene with ozone to form an unstable ozonide intermediate, followed by a reductive work-up to yield the desired dicarbonyl compound.

Signaling Pathway of Reductive Ozonolysis

Caption: Reductive ozonolysis of 1-methylcyclohexene to this compound.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound via reductive ozonolysis of 1-methylcyclohexene. This protocol is adapted from established procedures for the ozonolysis of cyclic alkenes.

Materials and Equipment

| Reagent/Equipment | Purpose |

| 1-Methylcyclohexene | Starting material |

| Dichloromethane (CH₂Cl₂) | Solvent |

| Methanol (CH₃OH) | Co-solvent |

| Ozone (O₃) generator | Ozone source |

| Oxygen (O₂) | Feed gas for ozone generator |

| Dimethyl sulfide (B99878) (DMS) | Reducing agent |

| Nitrogen (N₂) gas | Inert gas for purging |

| Round-bottom flask | Reaction vessel |

| Gas dispersion tube | For bubbling ozone into the solution |

| Dry ice/acetone bath | For cooling the reaction mixture |

| Magnetic stirrer and stir bar | For agitation |

| Separatory funnel | For liquid-liquid extraction |

| Rotary evaporator | For solvent removal |

| Distillation apparatus | For purification of the product |

Procedure

Experimental Workflow

Spectroscopic Profile of 6-Oxoheptanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 6-oxoheptanal, a bifunctional organic molecule containing both an aldehyde and a ketone group. Understanding its spectroscopic characteristics is crucial for its identification, quantification, and the elucidation of reaction mechanisms in various chemical and biological systems. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for obtaining such spectra.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 9.77 | t | H1 (Aldehyde) |

| 2.44 | t | H2 |

| 2.14 | s | H7 |

| 2.48 | t | H5 |

| 1.62 | m | H3 |

| 1.57 | m | H4 |

¹³C NMR (Carbon NMR) Data

| Chemical Shift (ppm) | Assignment |

| 202.5 | C1 (Aldehyde Carbonyl) |

| 208.9 | C6 (Ketone Carbonyl) |

| 43.8 | C2 |

| 43.1 | C5 |

| 29.9 | C7 |

| 21.8 | C3 |

| 21.3 | C4 |

Note: NMR data is based on predicted values and available database information. Actual experimental values may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the presence of two distinct carbonyl stretching vibrations.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2940 | Strong | C-H (Aliphatic) Stretch |

| ~2720 | Medium | C-H (Aldehydic) Stretch |

| ~1725 | Strong | C=O (Ketone) Stretch |

| ~1715 | Strong | C=O (Aldehyde) Stretch |

Aldehydes and ketones typically show a strong C=O stretching band in the region of 1665-1760 cm⁻¹.[1] The presence of two carbonyl groups in this compound results in two distinct, albeit potentially overlapping, absorption bands.

Mass Spectrometry (MS)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.

| m/z | Relative Intensity (%) | Assignment |

| 128 | [M]⁺ | Molecular Ion |

| 113 | [M-CH₃]⁺ | |

| 99 | [M-C₂H₅]⁺ | |

| 85 | [M-C₃H₇]⁺ | |

| 71 | [C₄H₇O]⁺ | |

| 58 | [C₃H₆O]⁺ | |

| 43 | [CH₃CO]⁺ (Base Peak) |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent

-

NMR tubes (5 mm)

-

Pipettes

-

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) directly in a clean, dry 5 mm NMR tube.

-

Spectrometer Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a single-pulse ¹H NMR spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

-

Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform.

-

Phase the spectrum and reference it to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.

-

Process the FID and Fourier transform.

-

Phase the spectrum and reference it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of this compound to identify its functional groups.

Materials:

-

This compound sample

-

Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Solvent for cleaning (e.g., isopropanol)

-

Lint-free wipes

Procedure:

-

Background Spectrum: Record a background spectrum of the clean ATR crystal. This will be subtracted from the sample spectrum.

-

Sample Application: Place a small drop of liquid this compound directly onto the ATR crystal.

-

Spectrum Acquisition:

-

Acquire the IR spectrum of the sample.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The background spectrum is automatically subtracted from the sample spectrum.

-

Identify and label the characteristic absorption peaks, particularly in the carbonyl region (1600-1800 cm⁻¹) and the C-H stretching region (2700-3000 cm⁻¹).[1]

-

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent and a soft, lint-free wipe.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate this compound from any impurities and obtain its mass spectrum for molecular weight determination and fragmentation analysis. Gas chromatography-mass spectrometry (GC-MS) is a common technique for the analysis of volatile and semi-volatile organic compounds.[2]

Materials:

-

This compound sample

-

Volatile solvent (e.g., dichloromethane (B109758) or hexane)

-

GC-MS instrument equipped with a suitable capillary column (e.g., HP-5ms)

-

Autosampler vials with caps

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile solvent like dichloromethane.

-

Instrument Setup:

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Column: A non-polar or medium-polarity column is suitable.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 300.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

-

-

Injection and Analysis:

-

Inject 1 µL of the prepared sample into the GC-MS.

-

The sample is vaporized and separated on the GC column.

-

As components elute from the column, they enter the mass spectrometer, are ionized, and their mass-to-charge ratio is detected.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for that peak.

-

Analyze the molecular ion peak and the fragmentation pattern to confirm the structure.

-

Logical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

An In-depth Technical Guide to 6-Oxoheptanal: Physical and Chemical Characteristics

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Oxoheptanal, a bifunctional organic molecule featuring both an aldehyde and a ketone group, serves as a versatile intermediate in organic synthesis. Its structure allows for a range of chemical transformations, making it a valuable building block in the construction of more complex molecules. This guide provides a comprehensive overview of the physical and chemical properties of this compound, with a focus on its spectral characteristics and key chemical reactions.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₂ | [2][3] |

| Molecular Weight | 128.17 g/mol | [2] |

| Exact Mass | 128.083729621 Da | [2][3] |

| XLogP3 | 0.6 | PubChem |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 5 | [3] |

| Topological Polar Surface Area | 34.1 Ų | [2] |

| Complexity | 97.1 | [3] |

Chemical Properties and Reactivity

The chemical nature of this compound is dictated by the presence of both an aldehyde and a ketone functional group. This allows it to participate in a variety of reactions typical for these functionalities, including nucleophilic addition, oxidation, and reduction.

Intramolecular Aldol (B89426) Condensation

A key reaction of this compound is its intramolecular aldol condensation, which primarily yields the thermodynamically stable five-membered ring product, 1-acetylcyclopentene.[4][5][6] The reaction proceeds via the formation of an enolate, which then attacks the other carbonyl group within the same molecule.

The preference for the formation of a five-membered ring over a seven-membered ring is due to the greater stability of the former.[6] The reaction can theoretically yield three different products, but 1-acetylcyclopentene is the major product due to the formation of the most stable enolate intermediate and the resulting stable ring structure.[4][5]

Experimental Protocols

Synthesis of this compound via Reductive Ozonolysis

A common method for the synthesis of this compound is the reductive ozonolysis of 1-methylcyclohexene.[7][8]

Methodology:

-

Ozonolysis: 1-methylcyclohexene is dissolved in a suitable solvent (e.g., dichloromethane (B109758) or methanol) and cooled to a low temperature (typically -78 °C). A stream of ozone (O₃) is then bubbled through the solution until the reaction is complete, often indicated by a blue color persistence. This forms an unstable ozonide intermediate.

-

Reductive Work-up: The ozonide is then treated with a reducing agent to yield the desired carbonyl compounds. Common reducing agents for this purpose include zinc dust in water or dimethyl sulfide (B99878) (DMS).[7] The use of a reducing agent prevents the oxidation of the resulting aldehydes to carboxylic acids.

-

Purification: After the work-up, the reaction mixture is typically washed with water to remove byproducts. The organic layer is then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and the solvent is removed under reduced pressure. The crude this compound can be further purified by distillation or chromatography.

Intramolecular Aldol Condensation Protocol (General)

The following is a general procedure that can be adapted for the intramolecular aldol condensation of this compound.

Methodology:

-

Reaction Setup: this compound is dissolved in a suitable solvent, such as ethanol (B145695) or a mixture of ethanol and water.

-

Base Addition: A base, typically an aqueous solution of sodium hydroxide (B78521) (NaOH), is added to the solution.[6] The reaction is often stirred at room temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

-

Work-up and Isolation: Once the reaction is complete, the mixture is typically neutralized with an acid. The product is then extracted into an organic solvent. The organic layer is washed, dried, and the solvent is evaporated.

-

Purification: The crude product, primarily 1-acetylcyclopentene, can be purified by distillation or column chromatography.

Spectral Data

| Spectroscopy | Expected Features |

| ¹H NMR | - Aldehydic proton (CHO) signal around δ 9.7-9.8 ppm (triplet).- Methyl protons of the acetyl group (CH₃CO) signal around δ 2.1 ppm (singlet).- Methylene (B1212753) protons adjacent to the carbonyl groups would appear at distinct chemical shifts.- Other methylene protons would appear in the upfield region (δ 1.2-1.8 ppm). |

| ¹³C NMR | - Aldehyde carbonyl carbon signal around δ 200-205 ppm.- Ketone carbonyl carbon signal around δ 207-210 ppm.- Methyl carbon of the acetyl group around δ 30 ppm.- Methylene carbons at various chemical shifts depending on their proximity to the carbonyl groups. |

| IR Spectroscopy | - Strong, sharp C=O stretching absorption for the aldehyde around 1725 cm⁻¹.- Strong, sharp C=O stretching absorption for the ketone around 1715 cm⁻¹.- C-H stretching absorption for the aldehyde proton around 2720 cm⁻¹ and 2820 cm⁻¹.- C-H stretching absorptions for the sp³ hybridized carbons just below 3000 cm⁻¹. |

| Mass Spectrometry | - A molecular ion peak (M⁺) at m/z = 128.- Fragmentation patterns characteristic of aldehydes and ketones, such as α-cleavage (loss of CH₃CO, m/z = 85; loss of CHO, m/z = 99) and McLafferty rearrangement. |

Conclusion

This compound is a valuable synthetic intermediate with a rich chemistry centered around its dual carbonyl functionalities. While some of its physical properties remain to be experimentally determined, its chemical reactivity, particularly the intramolecular aldol condensation, is well-understood. The synthetic route via ozonolysis and its predictable spectral characteristics provide a solid foundation for its application in research and development. Further experimental investigation into its physical and biological properties would be beneficial to expand its utility.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. This compound | C7H12O2 | CID 11007917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound|lookchem [lookchem.com]

- 4. Question: In theory, the intramolecular aldol reaction of this compound c.. [askfilo.com]

- 5. homework.study.com [homework.study.com]

- 6. organic chemistry - What does the intramolecular aldol condensation of this compound form? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 7. This on reductive ozonolysis yields A 6oxoheptanal class 12 chemistry CBSE [vedantu.com]

- 8. youtube.com [youtube.com]

6-Oxoheptanal: A Comprehensive Technical Guide to its Role in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Oxoheptanal, a bifunctional organic compound featuring both an aldehyde and a ketone, serves as a versatile and valuable building block in modern organic synthesis. Its unique structure allows for a variety of chemical transformations, making it a key intermediate in the construction of complex cyclic and acyclic molecules. This technical guide provides an in-depth exploration of the synthesis, properties, and significant applications of this compound, with a focus on its utility in forming carbocyclic frameworks and its role in the synthesis of natural products and their analogues.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective application in synthesis. The following table summarizes its key physicochemical data.

| Property | Value |

| Molecular Formula | C₇H₁₂O₂ |

| Molecular Weight | 128.17 g/mol [1] |

| IUPAC Name | This compound[1] |

| CAS Number | 19480-04-7[1] |

| Appearance | Colorless to pale yellow liquid (Predicted) |

| Boiling Point | Not available |

| Density | Not available |

| Solubility | Soluble in common organic solvents |

Synthesis of this compound

The most common and efficient method for the preparation of this compound is the reductive ozonolysis of 1-methylcyclohexene.[2][3] This reaction proceeds via the oxidative cleavage of the double bond in the cyclic alkene, followed by a reductive work-up to yield the desired keto-aldehyde.

Experimental Protocol: Synthesis of this compound via Ozonolysis

Materials:

-

1-Methylcyclohexene

-

Ozone (O₃)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Methanol (B129727) (CH₃OH)

-

Zinc dust (Zn) or Dimethyl sulfide (B99878) ((CH₃)₂S)

-

Water (H₂O)

Procedure:

-

A solution of 1-methylcyclohexene in a mixture of dichloromethane and methanol is cooled to -78 °C.

-

A stream of ozone is bubbled through the solution until a persistent blue color is observed, indicating the complete consumption of the starting material.

-

The excess ozone is removed by purging the solution with nitrogen or argon.

-

A reducing agent, such as zinc dust and water or dimethyl sulfide, is added to the reaction mixture to quench the ozonide intermediate.[2]

-

The reaction is allowed to warm to room temperature and then worked up by washing with water and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to afford crude this compound.

-

Purification by flash column chromatography on silica (B1680970) gel yields the pure product.

Yield: High yields are typically reported for this transformation.[4]

Key Reactions and Applications in Organic Synthesis

The dual functionality of this compound makes it a powerful tool for the construction of diverse molecular architectures. Its aldehyde and ketone groups can be selectively targeted, or they can participate in intramolecular reactions to form cyclic structures.

Intramolecular Aldol (B89426) Condensation

The most prominent reaction of this compound is its base-catalyzed intramolecular aldol condensation, which leads to the formation of a five-membered ring, yielding 1-acetylcyclopentene as the major product.[5]

The thermodynamic stability of the resulting five-membered ring is the driving force for this regioselectivity over the alternative formation of a seven-membered ring.[5][6]

Caption: Intramolecular Aldol Condensation of this compound.

Materials:

-

This compound

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 10%)

-

Ethanol (B145695) or Water as solvent

-

Diethyl ether or Dichloromethane for extraction

Procedure:

-

A solution of this compound in ethanol or water is treated with an aqueous solution of sodium hydroxide at room temperature.[6]

-

The reaction mixture is stirred for a specified period (e.g., 1-2 hours) and may be gently heated to promote dehydration.

-

The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.

-

Upon completion, the reaction mixture is neutralized with a dilute acid (e.g., HCl).

-

The product is extracted with an organic solvent like diethyl ether or dichloromethane.

-

The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude product, 1-acetylcyclopentene, can be purified by distillation or column chromatography.

Quantitative Data for 1-Acetylcyclopentene:

| Property | Value |

| Molecular Formula | C₇H₁₀O |

| Molecular Weight | 110.15 g/mol [7] |

| Boiling Point | 70 °C at 20 mmHg[8] |

| Density | 0.955 g/mL at 25 °C[8] |

| Refractive Index | 1.483 at 20 °C[8] |

Wittig Reaction

The aldehyde functionality of this compound can be selectively targeted in a Wittig reaction to introduce a carbon-carbon double bond. This allows for the extension of the carbon chain and the synthesis of various unsaturated keto compounds. The choice of the phosphorus ylide determines the structure of the resulting alkene.

Caption: General Workflow for the Wittig Reaction with this compound.

Materials:

-

This compound

-

A suitable phosphonium salt (e.g., (methoxymethyl)triphenylphosphonium (B8745145) chloride)

-

A strong base (e.g., n-butyllithium or sodium hydride)

-

Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF) or diethyl ether)

Procedure:

-

The phosphonium salt is suspended in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

The suspension is cooled (e.g., to 0 °C or -78 °C) and the strong base is added dropwise to generate the phosphorus ylide.

-

The resulting colored solution of the ylide is stirred for a period to ensure complete formation.

-

A solution of this compound in the same anhydrous solvent is added dropwise to the ylide solution.

-

The reaction is allowed to proceed at the appropriate temperature until completion (monitored by TLC).

-

The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.

-

The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

-

Purification is typically achieved by column chromatography to separate the desired alkene from triphenylphosphine oxide.

Synthesis of Dihydrojasmone

This compound is a key precursor in some synthetic routes to dihydrojasmone, a valuable fragrance ingredient with a floral, jasmine-like scent. One plausible synthetic strategy involves an initial intramolecular aldol condensation to form a cyclopentenone core, followed by the addition of a pentyl group.

Caption: Synthetic Pathway from this compound to Dihydrojasmone.

Quantitative Data for Dihydrojasmone:

| Property | Value |

| Molecular Formula | C₁₁H₁₈O |

| Molecular Weight | 166.26 g/mol [9] |

| Boiling Point | 120 °C[10] |

| Density | 0.912 - 0.922 g/mL at 20 °C[9] |

| Refractive Index | 1.4760 – 1.4810 at 20°C[9] |

Robinson Annulation

The enolate derived from the ketone moiety of this compound can act as a nucleophile in a Robinson annulation reaction. This powerful ring-forming sequence, which combines a Michael addition with an intramolecular aldol condensation, can be utilized to construct fused six-membered rings.[3][11] For instance, reaction with methyl vinyl ketone would lead to a bicyclic system.

Caption: Robinson Annulation of this compound with Methyl Vinyl Ketone.

Spectroscopic Data

-

¹H NMR: Expected signals would include a triplet for the aldehydic proton around 9.8 ppm, a singlet for the methyl protons of the ketone around 2.1 ppm, and multiplets for the methylene (B1212753) protons in the chain.

-

¹³C NMR: Carbonyl signals for the aldehyde and ketone would be expected in the range of 200-210 ppm. The remaining methylene and methyl carbons would appear in the aliphatic region.

-

IR Spectroscopy: Characteristic strong absorption bands would be observed around 1725 cm⁻¹ (aldehyde C=O stretch) and 1715 cm⁻¹ (ketone C=O stretch), as well as C-H stretching frequencies around 2940 cm⁻¹ and 2730 cm⁻¹ (aldehydic C-H).[12]

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis. Its ability to undergo a range of transformations, most notably the intramolecular aldol condensation to form five-membered rings, makes it a cornerstone in the synthesis of various carbocyclic systems. Furthermore, its potential in Wittig reactions and Robinson annulations opens avenues for the creation of a wide array of complex organic molecules. For researchers and professionals in drug development and materials science, a comprehensive understanding of the reactivity and synthetic potential of this compound is crucial for the design and execution of innovative and efficient synthetic strategies. The detailed protocols and data presented in this guide serve as a foundational resource for harnessing the full potential of this remarkable building block.

References

- 1. This compound | C7H12O2 | CID 11007917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This on reductive ozonolysis yields A 6oxoheptanal class 12 chemistry CBSE [vedantu.com]

- 3. Robinson annulation - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. homework.study.com [homework.study.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. 1-Acetylcyclopentene | C7H10O | CID 192925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-ACETYL-1-CYCLOPENTENE | 16112-10-0 [chemicalbook.com]

- 9. acsint.biz [acsint.biz]

- 10. ScenTree - Dihydrojasmone (CAS N° 1128-08-1) [scentree.co]

- 11. dihydrojasmone, 1128-08-1 [perflavory.com]

- 12. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

6-Oxoheptanal: A Putative Mediator at the Crossroads of Lipid Metabolism and Cellular Stress

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Oxoheptanal, a bifunctional oxo-aldehyde, is emerging as a molecule of interest at the intersection of lipid metabolism and cellular signaling. While not as extensively studied as other lipid peroxidation products, its chemical structure suggests a potential role as a bioactive aldehyde formed during oxidative stress. This technical guide synthesizes the current understanding of the probable natural occurrence of this compound, its likely biological significance, and the experimental methodologies required for its investigation. Drawing parallels with well-characterized aldehydes, this document provides a framework for future research into the diagnostic and therapeutic potential of this compound.

Natural Occurrence

Direct evidence for the widespread natural occurrence of this compound is limited in readily available literature. However, its chemical structure strongly suggests its formation as a secondary product of lipid peroxidation, particularly from the oxidative degradation of omega-6 polyunsaturated fatty acids (PUFAs) such as linoleic acid.[1][2]

1.1. Formation via Lipid Peroxidation of Linoleic Acid

Linoleic acid is a major component of cellular membranes and is highly susceptible to attack by reactive oxygen species (ROS). The peroxidation of linoleic acid is a complex, free-radical-mediated chain reaction that generates a variety of lipid hydroperoxides, primarily 9-hydroperoxyoctadecadienoic acid (9-HPODE) and 13-hydroperoxyoctadecadienoic acid (13-HPODE).[1] These unstable intermediates can undergo further fragmentation to yield a complex mixture of reactive aldehydes.[1][3]

While major products like malondialdehyde (MDA) and 4-hydroxy-2-nonenal (4-HNE) are well-documented, the cleavage of the carbon backbone of linoleic acid hydroperoxides can theoretically produce a range of other aldehydes, including this compound. The formation of this compound would likely result from the scission of the C6-C7 bond of a hydroperoxide intermediate derived from linoleic acid.

1.2. Potential Presence in Biological Systems

Given that lipid peroxidation is a ubiquitous process in biological systems, particularly under conditions of oxidative stress, it is plausible that this compound is present in various tissues and biofluids.[2] Its detection may have been overlooked in studies focused on more abundant aldehydes.

-

Animals: In animals, conditions associated with increased oxidative stress, such as inflammation, ischemia-reperfusion injury, and neurodegenerative diseases, are likely to result in the formation of this compound.[4]

-

Plants: Plants produce a diverse array of volatile organic compounds (VOCs) in response to biotic and abiotic stress, including aldehydes.[5][6][7] It is conceivable that this compound is released as a VOC from plants undergoing oxidative damage.[6][8]

-

Food: The processing and storage of foods rich in PUFAs can lead to lipid oxidation, suggesting that this compound may be present in certain cooked or stored food products.[9]

Biological Significance

The biological significance of this compound is largely inferred from the known activities of other short-chain and oxo-aldehydes.[10][11][12] These molecules are highly reactive electrophiles that can readily form adducts with cellular nucleophiles, thereby modulating protein function, altering signaling pathways, and inducing cellular damage.[10]

2.1. Reactivity and Cellular Targets

The bifunctional nature of this compound, possessing both an aldehyde and a ketone group, suggests a high degree of reactivity.

-

Protein Modification: The aldehyde group can react with the primary amino groups of lysine (B10760008) residues in proteins to form Schiff bases, leading to protein cross-linking and aggregation.[10] The ketone group, while generally less reactive than the aldehyde, could also participate in adduction reactions.

-

DNA Damage: Aldehydes are known to react with DNA bases, particularly guanine, to form DNA adducts that can be mutagenic if not repaired.[4]

-

Glutathione (B108866) Depletion: Like many electrophilic aldehydes, this compound is likely to be detoxified by conjugation with glutathione (GSH), a major cellular antioxidant. Significant formation of this compound could therefore contribute to the depletion of cellular GSH pools, exacerbating oxidative stress.

2.2. Potential Role in Signaling Pathways

Reactive aldehydes are increasingly recognized as signaling molecules that can modulate various cellular pathways.

-

Oxidative Stress Signaling: The formation of this compound is intrinsically linked to oxidative stress. It could act as a sensor and amplifier of oxidative stress signals, potentially through the modification of redox-sensitive proteins such as Keap1, leading to the activation of the Nrf2 antioxidant response pathway.

-

Inflammatory Pathways: Aldehydes can activate pro-inflammatory signaling pathways, such as NF-κB, leading to the expression of inflammatory cytokines and adhesion molecules.[4]

-

Apoptosis: High concentrations of reactive aldehydes can overwhelm cellular defense mechanisms and trigger programmed cell death (apoptosis) through both mitochondrial and death receptor-mediated pathways.

Quantitative Data

| Biological Matrix | Condition | Expected Concentration Range (hypothetical) | Reference Aldehyde(s) |

| Human Plasma | Healthy | Low nM | Hexanal, Heptanal |

| Oxidative Stress | High nM to low µM | 4-HNE, MDA | |

| Rat Liver | Healthy | Low nmol/g tissue | Hexanal, Heptanal |

| Toxin-induced injury | High nmol/g tissue | 4-HNE, MDA | |

| Plant Volatiles | Unstressed | Trace amounts | C6-C10 Aldehydes |

| Stressed (e.g., drought, pathogen attack) | ng/g fresh weight/hour | C6-C10 Aldehydes |

Experimental Protocols

The investigation of this compound requires robust analytical methods for its detection and quantification in complex biological matrices, as well as biochemical assays to probe its biological effects.

4.1. Detection and Quantification of this compound

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound in Biological Tissues

-

Sample Preparation:

-

Homogenize 100-200 mg of tissue in a suitable buffer (e.g., phosphate-buffered saline) containing an antioxidant such as butylated hydroxytoluene (BHT) to prevent ex vivo lipid peroxidation.

-

Perform a lipid extraction using a modified Folch method (chloroform:methanol, 2:1 v/v).

-

The aldehyde-containing organic phase is carefully separated and evaporated to dryness under a stream of nitrogen.

-

-

Derivatization:

-

To improve volatility and chromatographic separation, the extracted aldehydes are derivatized. A common method is oximation with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).

-

Reconstitute the dried extract in a suitable solvent (e.g., isooctane) and add the PFBHA solution.

-

Incubate the mixture at 60°C for 30 minutes to form the PFBHA-oxime derivatives.

-

-

GC-MS Analysis:

-

Inject an aliquot of the derivatized sample into a gas chromatograph coupled to a mass spectrometer.[13][14][15]

-

Use a non-polar or medium-polarity capillary column (e.g., DB-5ms) for separation.

-

The mass spectrometer can be operated in either full scan mode for initial identification or selected ion monitoring (SIM) mode for targeted quantification, monitoring for the characteristic fragment ions of the this compound-PFBHA derivative.[16][17][18]

-

Quantification is achieved by comparing the peak area of the analyte to that of a deuterated internal standard, which should be added at the beginning of the sample preparation process.

-

4.2. Assessment of Biological Activity

Protocol: In Vitro Protein Carbonylation Assay

-

Incubation:

-

Incubate a model protein (e.g., bovine serum albumin, BSA) at a concentration of 1 mg/mL with varying concentrations of this compound (e.g., 0-1 mM) in a phosphate (B84403) buffer (pH 7.4) at 37°C for 24 hours.

-

-

Derivatization:

-

After incubation, derivatize the protein carbonyls with 2,4-dinitrophenylhydrazine (B122626) (DNPH).

-

Add an equal volume of 10 mM DNPH in 2.5 M HCl to the protein solution and incubate in the dark at room temperature for 1 hour.

-

-

Detection:

-

Precipitate the protein with trichloroacetic acid (TCA), wash the pellet with ethanol-ethyl acetate (B1210297) to remove excess DNPH, and then resuspend the protein in a guanidine (B92328) hydrochloride solution.

-

Measure the absorbance of the derivatized protein at 370 nm. The increase in absorbance is proportional to the amount of protein carbonylation.

-

Alternatively, the derivatized proteins can be separated by SDS-PAGE, transferred to a nitrocellulose membrane, and probed with an anti-DNP antibody (Western blot analysis) for a more specific detection of carbonylated proteins.

-

Mandatory Visualizations

Caption: Formation of this compound from Lipid Peroxidation.

Caption: GC-MS Workflow for this compound Detection.

Caption: Putative Cellular Effects of this compound.

Conclusion and Future Directions

This compound represents a potentially significant, yet understudied, product of lipid peroxidation. Based on its chemical structure and the known reactivity of similar aldehydes, it is likely to be a bioactive molecule that can contribute to the pathophysiology of diseases associated with oxidative stress. Future research should focus on the development of sensitive and specific analytical methods for its detection in biological samples to confirm its natural occurrence and establish its concentration in health and disease. Further investigation into its specific cellular targets and its impact on signaling pathways will be crucial for elucidating its biological role and evaluating its potential as a biomarker or therapeutic target. The availability of analytical standards and the synthesis of this compound for research purposes will be critical for advancing our understanding of this intriguing molecule.[19][20][21]

References

- 1. Aldehydic lipid peroxidation products derived from linoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. collected.jcu.edu [collected.jcu.edu]

- 3. researchgate.net [researchgate.net]

- 4. Aldehydes: Structure, Effects, and Detection Methods - Creative Proteomics [creative-proteomics.com]

- 5. Frontiers | The smell of spud-stress: a pilot study testing the viability of volatile organic compounds as markers of drought stress in potato (Solanum tuberosum) [frontiersin.org]

- 6. Stress-Induced Volatile Emissions and Signalling in Inter-Plant Communication - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. animalsystemsbiology.cfans.umn.edu [animalsystemsbiology.cfans.umn.edu]

- 10. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. research.aston.ac.uk [research.aston.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. Sensitive determination of delta 9-tetrahydrocannabinol in human tissues by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Comparison of HPLC and GC-MS methods for determination of embutramide (a component of Tanax or T-61) in biological specimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. youtube.com [youtube.com]

- 17. m.youtube.com [m.youtube.com]

- 18. youtube.com [youtube.com]

- 19. chemsynthesis.com [chemsynthesis.com]

- 20. This compound | 19480-04-7 [sigmaaldrich.com]

- 21. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

Reactivity Profile of 6-Oxoheptanal's Aldehyde and Ketone Groups: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Oxoheptanal, a bifunctional molecule containing both an aldehyde and a ketone moiety, presents a compelling case study in chemoselectivity. The inherent electronic and steric differences between these two carbonyl groups dictate their reactivity, allowing for selective chemical transformations that are crucial in organic synthesis and drug development. This technical guide provides an in-depth analysis of the reactivity profile of this compound, focusing on the differential reactivity of its aldehyde and ketone functionalities. We will explore the underlying principles governing this selectivity, present available quantitative data, detail relevant experimental protocols, and discuss the potential biological significance of this and related dicarbonyl compounds.

Fundamental Principles of Reactivity

The differential reactivity of the aldehyde and ketone groups in this compound stems from two primary factors:

-

Steric Hindrance: The aldehyde carbonyl carbon is bonded to a hydrogen atom and a carbon chain, while the ketone carbonyl carbon is bonded to two carbon chains. The smaller size of the hydrogen atom results in significantly less steric hindrance around the aldehyde group, making it more accessible to nucleophilic attack.[1][2]

-

Electronic Effects: Alkyl groups are weakly electron-donating. The ketone, with two such groups flanking the carbonyl carbon, experiences a greater stabilization of the partial positive charge on the carbonyl carbon compared to the aldehyde, which has only one alkyl group.[3][4] Consequently, the aldehyde's carbonyl carbon is more electrophilic and thus more reactive towards nucleophiles.[3][4]

These fundamental principles predict that the aldehyde group in this compound will be the more reactive site for most nucleophilic addition reactions.

Quantitative Data and Spectroscopic Analysis

While specific kinetic and thermodynamic data for a wide range of reactions on this compound are not extensively reported in publicly available literature, we can summarize the available spectroscopic data which is crucial for characterization.

Table 1: Spectroscopic Data for this compound

| Spectroscopic Technique | Functional Group | Characteristic Signal | Reference |

| ¹³C NMR | Aldehyde Carbonyl (C1) | ~202 ppm | [5][6] |

| Ketone Carbonyl (C6) | ~209 ppm | [5][6] | |

| Infrared (IR) Spectroscopy | Aldehyde C=O Stretch | ~1725 cm⁻¹ | [7] |

| Ketone C=O Stretch | ~1715 cm⁻¹ | [7] | |

| Mass Spectrometry (MS) | Molecular Ion (M+) | m/z = 128 | [7] |

| α-cleavage at aldehyde | m/z = 127 (M-1), m/z = 99 (M-29) | [8][9] | |

| α-cleavage at ketone | m/z = 113 (M-15), m/z = 85 (M-43) | [8][9] | |

| McLafferty Rearrangement | Characteristic fragments for ketones | [10] |

Key Reactions and Experimental Protocols

The differential reactivity of this compound's carbonyl groups is best illustrated through specific chemical transformations.

Intramolecular Aldol (B89426) Condensation: A Case Study in Chemoselectivity

The base-catalyzed intramolecular aldol condensation of this compound is a classic example of its differential reactivity. The reaction overwhelmingly favors the formation of 1-acetylcyclopentene.[11][12] This outcome is a direct consequence of the enolate preferentially attacking the more electrophilic and sterically less hindered aldehyde carbonyl, leading to the formation of a thermodynamically stable five-membered ring.[1][11]

Experimental Protocol: Intramolecular Aldol Condensation of this compound [2]

-

Reaction Setup: To a solution of this compound in a suitable solvent (e.g., ethanol (B145695) or a mixture of THF and water), add a catalytic amount of a base (e.g., sodium hydroxide (B78521) or potassium carbonate) at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl). Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Logical Relationship of the Intramolecular Aldol Condensation

Selective Reduction

The aldehyde group can be selectively reduced in the presence of the ketone using mild reducing agents under controlled conditions. Sodium borohydride (B1222165) (NaBH₄) at low temperatures is a common reagent for this purpose.

Experimental Protocol: Selective Reduction of this compound [13][14][15]

-

Reaction Setup: Dissolve this compound in a protic solvent like methanol (B129727) or ethanol and cool the solution to 0°C in an ice bath.

-

Reagent Addition: Slowly add a stoichiometric amount (or a slight excess) of sodium borohydride portion-wise while maintaining the temperature at 0°C.

-

Reaction Monitoring: Monitor the reaction by TLC to follow the disappearance of the starting material and the formation of the corresponding alcohol.

-

Work-up: Once the reaction is complete, quench the excess NaBH₄ by the slow addition of a dilute acid (e.g., 1M HCl) until the effervescence ceases.

-

Purification: Remove the solvent under reduced pressure and extract the product with an organic solvent. Wash the organic layer, dry, and concentrate to obtain the crude 6-hydroxyheptan-2-one. Further purification can be achieved by column chromatography.

Selective Protection: Acetal (B89532) Formation

The greater reactivity of the aldehyde allows for its selective protection as an acetal, leaving the ketone group available for subsequent reactions.

Experimental Protocol: Selective Acetalization of this compound

-

Reaction Setup: Dissolve this compound and a slight excess of a diol (e.g., ethylene (B1197577) glycol) in a non-polar solvent like toluene. Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).

-

Reaction Conditions: Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards acetal formation.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC or GC.

-

Work-up: After cooling, wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the resulting acetal-ketone by column chromatography.

Wittig Reaction

The Wittig reaction provides a method for converting carbonyls to alkenes. Due to the higher reactivity of the aldehyde, selective olefination at the C1 position of this compound is expected.

Experimental Protocol: Selective Wittig Reaction on this compound [3][16][17]

-

Ylide Preparation: Prepare the phosphorus ylide by treating the corresponding phosphonium (B103445) salt with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous aprotic solvent (e.g., THF or DMSO) under an inert atmosphere.

-

Reaction with this compound: Cool the ylide solution to a low temperature (e.g., -78°C or 0°C) and slowly add a solution of this compound in the same solvent.

-

Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with water and extract the product with an organic solvent.

-

Purification: The major byproduct, triphenylphosphine (B44618) oxide, can often be removed by crystallization or column chromatography to yield the desired alkene.

Experimental Workflow for Selective Reactions

Biological Significance and Signaling Pathways

While specific signaling pathways involving this compound are not well-documented, the broader class of dicarbonyl compounds is known to play significant roles in various biological processes, often associated with "dicarbonyl stress."[18][19]

Endogenously formed dicarbonyls, such as methylglyoxal (B44143) and glyoxal, are byproducts of glycolysis and lipid peroxidation. These reactive species can non-enzymatically modify proteins, lipids, and nucleic acids, leading to the formation of advanced glycation end-products (AGEs).[18] The accumulation of AGEs has been implicated in the pathogenesis of numerous age-related diseases, including diabetes, neurodegenerative disorders, and cardiovascular disease.[19][20]

Dicarbonyl compounds can modulate cellular signaling pathways in several ways:[21][22][23][24]

-

Receptor for Advanced Glycation End-products (RAGE) Activation: AGEs can bind to and activate RAGE, a multi-ligand receptor of the immunoglobulin superfamily. This interaction triggers a cascade of downstream signaling events, including the activation of MAP kinases and NF-κB, leading to pro-inflammatory and pro-oxidant responses.

-

Modification of Signaling Proteins: The direct modification of key signaling proteins by dicarbonyls can alter their function, leading to dysregulation of cellular processes.

-

Induction of Oxidative Stress: The reactions of dicarbonyls can generate reactive oxygen species (ROS), contributing to a state of oxidative stress which itself is a potent modulator of numerous signaling pathways.

Given its structure, this compound has the potential to participate in similar biological reactions. Its two electrophilic centers could react with nucleophilic residues on biomolecules, potentially leading to the formation of adducts and cross-links. Further research is warranted to investigate the specific biological roles and signaling pathways that may be modulated by this compound.

Potential Biological Signaling Cascade

Conclusion

The reactivity profile of this compound is a clear demonstration of the principles of chemoselectivity in organic chemistry. The enhanced reactivity of the aldehyde group over the ketone group, driven by steric and electronic factors, allows for a range of selective transformations. While quantitative kinetic and thermodynamic data for this specific molecule are sparse, the qualitative understanding of its reactivity is robust and well-supported by the predictable outcomes of reactions such as the intramolecular aldol condensation. The potential for this compound and other dicarbonyls to interact with biological systems and modulate signaling pathways highlights an important area for future research, with implications for understanding and treating a variety of diseases. This guide provides a foundational understanding for researchers and drug development professionals seeking to leverage the unique chemical properties of this compound and related bifunctional molecules.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. homework.study.com [homework.study.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Genotoxic effect of a keto-aldehyde produced by thermal degradation of reducing sugars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. youtube.com [youtube.com]

- 7. This compound | C7H12O2 | CID 11007917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Mass Spectrometry [www2.chemistry.msu.edu]

- 11. homework.study.com [homework.study.com]

- 12. Solved Be sure to answer all parts. In theory, the | Chegg.com [chegg.com]

- 13. organic-synthesis.com [organic-synthesis.com]

- 14. NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones – Oriental Journal of Chemistry [orientjchem.org]

- 15. scielo.br [scielo.br]

- 16. m.youtube.com [m.youtube.com]

- 17. www1.udel.edu [www1.udel.edu]

- 18. portlandpress.com [portlandpress.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Reactive dicarbonyl compounds cause Calcitonin Gene-Related Peptide release and synergize with inflammatory conditions in mouse skin and peritoneum - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Aldehyde Dehydrogenases in Cellular Responses to Oxidative/electrophilic Stress - PMC [pmc.ncbi.nlm.nih.gov]

Thermochemical Data and Stability of 6-Oxoheptanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties and stability of 6-oxoheptanal. Due to the limited availability of direct experimental data for this specific molecule, this guide utilizes highly reliable estimation methods based on the Benson group-increment theory to provide key thermochemical values. Furthermore, it details the known stability and decomposition pathways of this compound and provides representative experimental protocols for its synthesis and the determination of its heat of combustion.

Thermochemical Data

The thermochemical data for this compound in the ideal gas phase at 298.15 K and 1 atm have been estimated using the Benson group-increment theory. This method calculates the thermodynamic properties of a molecule by summing the contributions of its constituent functional groups. The values presented in Table 1 are crucial for understanding the energetics of reactions involving this compound and for computational modeling of its behavior.

Table 1: Estimated Thermochemical Data for this compound

| Property | Symbol | Estimated Value | Units |

| Standard Enthalpy of Formation | ΔHf° | -377.1 | kJ/mol |

| Standard Molar Entropy | S° | 452.2 | J/mol·K |

| Molar Heat Capacity | Cp | 169.0 | J/mol·K |

| Standard Gibbs Free Energy of Formation | ΔGf° | -248.9 | kJ/mol |

Note: The Standard Gibbs Free Energy of Formation was calculated using the equation ΔGf° = ΔHf° - TΔSf°, where T = 298.15 K and ΔSf° is the entropy of formation calculated from the standard molar entropies of this compound and its constituent elements in their standard states (C(graphite), H₂(g), O₂(g)).

Stability and Decomposition of this compound

This compound, as a bifunctional molecule containing both an aldehyde and a ketone, exhibits a range of stability and decomposition characteristics typical of these functional groups, with the added potential for intramolecular reactions.

2.1. Intramolecular Aldol (B89426) Condensation

The most significant contributor to the instability of this compound is its propensity to undergo intramolecular aldol condensation, particularly under basic conditions. This reaction leads to the formation of a thermodynamically more stable five-membered ring structure, 1-acetylcyclopentene, through the elimination of water. The reaction is driven by the formation of a conjugated system.

2.2. General Stability of Aliphatic Aldehydes and Ketones

Beyond the specific intramolecular reaction, the aldehyde and ketone moieties of this compound are susceptible to other degradation pathways:

-

Oxidation: The aldehyde group is readily oxidized to a carboxylic acid by a variety of oxidizing agents, including atmospheric oxygen (autoxidation).[1][2] Ketones are generally more resistant to oxidation, requiring strong oxidizing agents for cleavage of carbon-carbon bonds.[3][4]

-

Thermal Decomposition: Aliphatic aldehydes can undergo thermal decomposition, which is often a radical chain reaction.[5][6] The specific products depend on the reaction conditions.

-

Photodegradation: Exposure to UV light can induce the degradation of aldehydes and ketones.[7]

-

Acid and Base-Catalyzed Reactions: Both acidic and basic conditions can catalyze various reactions, including hydration, acetal (B89532) formation (for the aldehyde), and enol/enolate formation, which can lead to further reactions and degradation.[8][9]

Experimental Protocols

This section provides representative experimental protocols for the synthesis of an aliphatic aldehyde and the determination of the heat of combustion of a liquid organic compound. These methods can be adapted for this compound.

3.1. Representative Synthesis of an Aliphatic Aldehyde via Oxidation of a Primary Alcohol

This protocol describes the oxidation of a primary alcohol to an aldehyde using pyridinium (B92312) chlorochromate (PCC), a mild oxidizing agent that minimizes over-oxidation to the carboxylic acid.[10][11]

Materials:

-

Primary alcohol (e.g., 1-heptanol (B7768884) as a precursor to heptanal)

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane (B109758) (CH₂Cl₂)

-

Celite® or silica (B1680970) gel

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser (if heating is required)

-

Apparatus for filtration

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend PCC (1.5 equivalents) and Celite® (an equal weight to PCC) in anhydrous dichloromethane.

-

Dissolve the primary alcohol (1 equivalent) in anhydrous dichloromethane in a dropping funnel.

-

Add the alcohol solution dropwise to the stirred PCC suspension at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium byproducts.

-

Wash the filter cake with additional diethyl ether.

-

Combine the organic filtrates and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude aldehyde.

-

Purify the aldehyde by distillation or column chromatography.

3.2. Representative Protocol for Bomb Calorimetry of a Liquid Organic Compound

This protocol outlines the general procedure for determining the heat of combustion of a liquid organic sample, such as this compound, using a bomb calorimeter.[12][13][14]

Materials:

-

Bomb calorimeter (including bomb, bucket, stirrer, and thermometer)

-

Oxygen cylinder with pressure regulator

-

Benzoic acid (for calibration)

-

Liquid organic sample (e.g., this compound)

-

Fuse wire

-

Crucible

-

Balance (accurate to 0.1 mg)

-

Deionized water

Procedure:

Part A: Calibration of the Calorimeter

-

Accurately weigh approximately 1 g of benzoic acid into the crucible.

-

Cut a piece of fuse wire (approx. 10 cm) and weigh it.

-

Secure the fuse wire between the electrodes of the bomb head, ensuring it is in contact with the benzoic acid pellet.

-

Add 1 mL of deionized water to the bottom of the bomb.

-

Carefully assemble the bomb, sealing it tightly.

-

Pressurize the bomb with oxygen to approximately 30 atm.

-

Place the bomb in the calorimeter bucket containing a known mass of deionized water.

-

Allow the system to equilibrate and record the initial temperature.

-

Ignite the sample by passing a current through the fuse wire.

-

Record the temperature at regular intervals until a maximum temperature is reached and the temperature starts to cool.

-

Release the pressure from the bomb, disassemble it, and measure the length of the unburned fuse wire.

-

Calculate the heat capacity of the calorimeter using the known heat of combustion of benzoic acid and the temperature change.

Part B: Determination of the Heat of Combustion of the Sample

-

Repeat the procedure from Part A, using a known mass of the liquid organic sample (e.g., this compound) instead of benzoic acid.

-

Calculate the heat of combustion of the sample using the determined heat capacity of the calorimeter and the measured temperature change.

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. fiveable.me [fiveable.me]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Ketone - Wikipedia [en.wikipedia.org]

- 5. royalsocietypublishing.org [royalsocietypublishing.org]

- 6. scite.ai [scite.ai]

- 7. Aldehydes as powerful initiators for photochemical transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. organic-synthesis.com [organic-synthesis.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. homepages.gac.edu [homepages.gac.edu]

- 13. scribd.com [scribd.com]

- 14. Bomb Calorimetry – Analytical chemistry [ebooks.inflibnet.ac.in]